molecular formula C10H8Cl2O B8489775 4-(2,4-Dichlorophenyl)-3-butyn-1-ol

4-(2,4-Dichlorophenyl)-3-butyn-1-ol

Cat. No. B8489775
M. Wt: 215.07 g/mol
InChI Key: VQECEPGEMYAAJU-UHFFFAOYSA-N
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Patent
US05502054

Procedure details

Under a nitrogen atmosphere 97.2 g (0.356 mole) of 2,4-dichloroiodobenzene, 3.21 g (0.0046 mole) of bis(triphenylphosphine)palladium(II) chloride, and 0.8 g (0.0042 mole) of copper(I) iodide were suspended in 50 mL of triethylamine and 100 mL of acetonitrile. This mixture was cooled in an ice/water bath to 0°-5° C., and 24.6 g (0.356 mole) of 3-butyn-1-ol dispersed in 25 mL of acetonitrile was added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature at which it was stirred for approximately 16 hours. The solvent was evaporated from the reaction mixture under reduced pressure, leaving a brown oil as the residue. This oil was passed through a column of silica gel, eluting first with hexane and then with methylene chloride. Product-containing factions were combined, and the solvent was evaporated under reduced pressure, leaving 4-(2,4-dichlorophenyl)-3-butyn-1-ol as the residue. The NMR spectrum was consistent with the proposed structure.
Quantity
97.2 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
3.21 g
Type
catalyst
Reaction Step Five
Quantity
0.8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1I.[CH2:10]([OH:14])[CH2:11][C:12]#[CH:13]>C(N(CC)CC)C.C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:13]#[C:12][CH2:11][CH2:10][OH:14] |^1:27,46|

Inputs

Step One
Name
Quantity
97.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)I
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
3.21 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Six
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for approximately 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled in an ice/water bath to 0°-5° C.
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a brown oil as the residue
WASH
Type
WASH
Details
eluting first with hexane
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.